![molecular formula C10H13BrN2O3 B6605314 ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate CAS No. 2751701-96-7](/img/structure/B6605314.png)
ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate (EBIOA) is a synthetic compound that has been widely studied due to its potential applications in various scientific research fields. It was first synthesized in 2001 and since then, it has been the subject of numerous studies.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of other compounds, such as imidazoles and oxazoles, and as a reagent in the synthesis of peptides. It has also been studied for its potential applications in drug discovery and development, as well as in the development of novel catalysts.
Wirkmechanismus
Ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has been studied for its mechanism of action. It is believed that the compound acts as a proton transfer agent, transferring protons from one molecule to another. This mechanism of action has been studied in the context of drug discovery and development, as well as in the development of catalysts.
Biochemical and Physiological Effects
ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been found to have an anti-inflammatory effect, as well as an effect on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has several advantages for use in laboratory experiments. It is a relatively stable compound, and it has a low toxicity. Additionally, it is relatively easy to synthesize and it is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to work with due to its low solubility.
Zukünftige Richtungen
Ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate has potential applications in a variety of scientific research fields. It could be used in the development of novel catalysts and drug discovery and development. Additionally, it could be used in the synthesis of other compounds, such as peptides and imidazoles and oxazoles. Additionally, it could be used to study its mechanism of action and its biochemical and physiological effects. Furthermore, it could be used to investigate its potential use as an anti-inflammatory agent and its potential use in the treatment of various diseases. Finally, it could be used to study its potential use as a proton transfer agent in various chemical reactions.
Synthesemethoden
Ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate can be synthesized from various starting materials, including 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl and ethyl acetate. The synthesis method involves several steps, including a reaction between the two starting materials, a reaction between the reaction product and an acid, and a reaction between the acid-catalyzed product and a base. The resulting product is ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate.
Eigenschaften
IUPAC Name |
ethyl 2-(3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-2-16-9(14)5-7-8-6-15-4-3-13(8)10(11)12-7/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLPBUBUUNMPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2COCCN2C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.